5-Prop-2-ynoxypentanal

Description

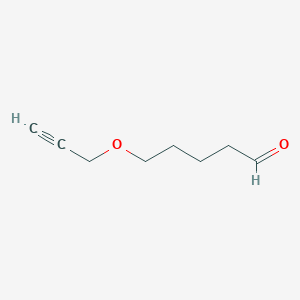

5-Prop-2-ynoxypentanal is an organic compound characterized by the presence of an alkyne group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the alkyne group makes it a versatile intermediate in various chemical reactions, while the aldehyde group adds to its reactivity profile.

Properties

IUPAC Name |

5-prop-2-ynoxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-7-10-8-5-3-4-6-9/h1,6H,3-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFOYDFQGRZKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Prop-2-ynoxypentanal typically involves the reaction of propargyl bromide with a suitable aldehyde precursor. One common method involves the use of potassium carbonate as a base and acetone as a solvent. The reaction proceeds via an S_N2 mechanism, where the propargyl bromide reacts with the aldehyde precursor to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-Prop-2-ynoxypentanal undergoes a variety of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The alkyne group can participate in nucleophilic substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: 5-Prop-2-ynoxy-pentanoic acid.

Reduction: 5-Prop-2-ynoxypentanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Prop-2-ynoxypentanal has found applications in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazoles via click chemistry.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.

Industry: It is used in the production of metal-organic frameworks (MOFs) and other advanced materials

Mechanism of Action

The mechanism of action of 5-Prop-2-ynoxypentanal largely depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds and leading to the formation of triazoles and other cyclic structures .

Comparison with Similar Compounds

Prop-2-ynoxybenzene: Similar in structure but with a benzene ring instead of a pentanal chain.

Prop-2-ynoxyisophthalate: Used in the synthesis of metal-organic frameworks.

Propargyl alcohol: Contains a hydroxyl group instead of an aldehyde group.

Uniqueness: 5-Prop-2-ynoxypentanal is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Biological Activity

5-Prop-2-ynoxypentanal, an organic compound with the molecular formula , is characterized by the presence of both an alkyne and an aldehyde functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules such as triazoles through click chemistry .

- Molecular Weight: 140.18 g/mol

- CAS Number: 524067-85-4

- Structural Formula:

Synthesis

The synthesis of this compound typically involves the reaction of propargyl bromide with an aldehyde precursor, commonly utilizing potassium carbonate as a base and acetone as a solvent. This reaction proceeds via an S_N2 mechanism .

The biological activity of this compound is largely attributed to its reactive aldehyde group, which can undergo various transformations:

- Oxidation to form carboxylic acids.

- Reduction to yield primary alcohols.

- Substitution reactions involving the alkyne group .

These transformations allow the compound to interact with various biological targets, potentially leading to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing similar functional groups have shown potent activity against A549 lung adenocarcinoma cells. The cytotoxicity of these compounds was evaluated using MTT assays, demonstrating a structure-dependent relationship between chemical structure and anticancer efficacy .

Case Study: Anticancer Efficacy Testing

| Compound | IC50 (µM) | Cell Line | Comments |

|---|---|---|---|

| This compound | TBD | A549 (Lung) | Potential for further development |

| Compound X | 10 | A549 | High selectivity for cancer cells |

| Compound Y | 20 | HSAEC1-KT | Less toxic to non-cancerous cells |

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have been investigated for their antimicrobial activities against multidrug-resistant strains such as Staphylococcus aureus. The presence of the alkyne group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .

Antimicrobial Efficacy Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Klebsiella pneumoniae | TBD |

| Escherichia coli | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.